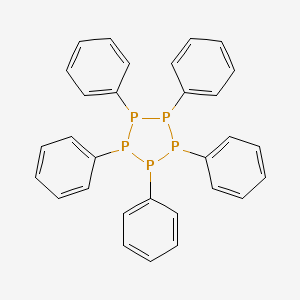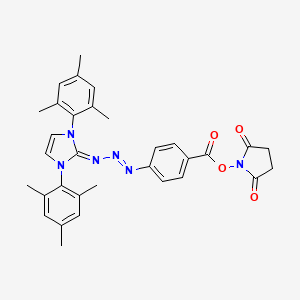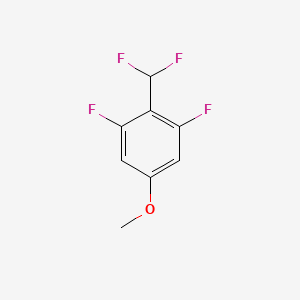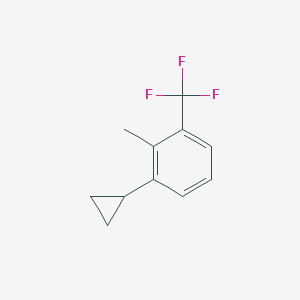
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol: is a complex organic compound with the molecular formula C37H40O5 and a molecular weight of 564.71 g/mol . This compound is extensively utilized in the pharmaceutical sector, showcasing remarkable research in combatting a myriad of ailments including cancer, inflammation, and microbial infections. Its unique structural composition makes it a promising candidate for drug development and specialized curative interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route are:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Octa-1,7-diene Backbone: This involves the coupling of appropriate precursors to form the octa-1,7-diene backbone.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through a selective alkylation reaction.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It shows promise in the development of new drugs for treating cancer and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6-Tri-O-benzyl-3-benzyloxymethyl-octa-1,7-dien-3-ol
- (3S,4S,5R,6R)-3,4,5-tris (Benzyloxy)-6- ( (benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Uniqueness
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for pharmaceutical research and development.
Propriétés
Formule moléculaire |
C37H40O5 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
(3R,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)octa-1,7-dien-3-ol |
InChI |
InChI=1S/C37H40O5/c1-3-34(40-26-31-19-11-6-12-20-31)35(41-27-32-21-13-7-14-22-32)36(42-28-33-23-15-8-16-24-33)37(38,4-2)29-39-25-30-17-9-5-10-18-30/h3-24,34-36,38H,1-2,25-29H2/t34-,35+,36-,37+/m0/s1 |
Clé InChI |
AEPJZIOVZWPHCS-TWHRXLCVSA-N |
SMILES isomérique |
C=C[C@@H]([C@H]([C@@H]([C@](COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C=CC(C(C(C(COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)



